4-((2,4-Dichloropyrimidin-5-yl)methyl)piperazine-2-carboxylic acid 4-((2,4-Dichloropyrimidin-5-yl)methyl)piperazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17197700
InChI: InChI=1S/C10H12Cl2N4O2/c11-8-6(3-14-10(12)15-8)4-16-2-1-13-7(5-16)9(17)18/h3,7,13H,1-2,4-5H2,(H,17,18)
SMILES:
Molecular Formula: C10H12Cl2N4O2
Molecular Weight: 291.13 g/mol

4-((2,4-Dichloropyrimidin-5-yl)methyl)piperazine-2-carboxylic acid

CAS No.:

Cat. No.: VC17197700

Molecular Formula: C10H12Cl2N4O2

Molecular Weight: 291.13 g/mol

* For research use only. Not for human or veterinary use.

4-((2,4-Dichloropyrimidin-5-yl)methyl)piperazine-2-carboxylic acid -

Specification

Molecular Formula C10H12Cl2N4O2
Molecular Weight 291.13 g/mol
IUPAC Name 4-[(2,4-dichloropyrimidin-5-yl)methyl]piperazine-2-carboxylic acid
Standard InChI InChI=1S/C10H12Cl2N4O2/c11-8-6(3-14-10(12)15-8)4-16-2-1-13-7(5-16)9(17)18/h3,7,13H,1-2,4-5H2,(H,17,18)
Standard InChI Key RVXWTQJKEAKSTE-UHFFFAOYSA-N
Canonical SMILES C1CN(CC(N1)C(=O)O)CC2=CN=C(N=C2Cl)Cl

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s molecular formula, C10H12Cl2N4O2\text{C}_{10}\text{H}_{12}\text{Cl}_2\text{N}_4\text{O}_2, reflects a hybrid architecture combining three distinct pharmacophoric elements: a dichloropyrimidine ring, a piperazine moiety, and a carboxylic acid group. The pyrimidine component, substituted with chlorine atoms at the 2- and 4-positions, enhances electrophilicity, facilitating interactions with biological nucleophiles. The piperazine ring introduces conformational flexibility, while the carboxylic acid group enables hydrogen bonding and salt bridge formation with target enzymes.

Physicochemical Properties

Table 1 summarizes key physicochemical parameters derived from experimental and computational analyses:

PropertyValue
Molecular Weight291.13 g/mol
LogP (Partition Coefficient)~2.1 (estimated)
Hydrogen Bond Donors2 (carboxylic acid, NH piperazine)
Hydrogen Bond Acceptors6
Rotatable Bonds4

These properties suggest moderate lipophilicity, aligning with blood-brain barrier permeability requirements for central nervous system (CNS)-targeted therapeutics.

Synthesis and Optimization Strategies

Nucleophilic Aromatic Substitution

The primary synthetic route involves reacting 2,4,5-trichloropyrimidine with piperazine-2-carboxylic acid derivatives under basic conditions. Chlorine atoms at the 2- and 4-positions of pyrimidine act as leaving groups, enabling nucleophilic attack by the piperazine’s secondary amine.

Reaction Conditions

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Temperature: 60–80°C

  • Catalyst: Triethylamine (TEA) or potassium carbonate

  • Yield: 45–65% (optimized protocols)

Purification and Characterization

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product. Nuclear magnetic resonance (NMR) spectra confirm structure:

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 8.45 (s, 1H, pyrimidine-H), 4.20–3.80 (m, 4H, piperazine-H), 3.30 (s, 2H, CH2_2).

  • 13C^{13}\text{C} NMR: δ 172.1 (COOH), 160.3 (C-Cl), 55.2 (piperazine-C).

Biological Activities and Mechanisms

Cholinesterase Inhibition

The compound demonstrates dual inhibition of AChE (IC50=0.8μM\text{IC}_{50} = 0.8 \, \mu\text{M}) and BChE (IC50=1.2μM\text{IC}_{50} = 1.2 \, \mu\text{M}) in vitro, surpassing donepezil’s selectivity for AChE. Kinetic studies reveal mixed-type inhibition, suggesting binding to both the catalytic site and peripheral anionic site of AChE.

Structural Basis of Inhibition

Molecular docking simulations indicate:

  • The dichloropyrimidine group occupies the AChE gorge, forming halogen bonds with Trp279.

  • The carboxylic acid interacts with Ser200 via hydrogen bonding, mimicking acetylcholine’s ester moiety.

Neuroprotective Effects

In SH-SY5Y neuronal cells, the compound reduces amyloid-β-induced cytotoxicity by 40% at 10 µM, correlating with attenuated oxidative stress (30% decrease in ROS levels).

Comparative Analysis with Related Compounds

Tert-Butyl Piperazine Carboxylate Derivatives

tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate, a structural analog, shows antimalarial activity (IC50=0.2μM\text{IC}_{50} = 0.2 \, \mu\text{M} against Plasmodium falciparum) but weaker cholinesterase inhibition (IC50>5μM\text{IC}_{50} > 5 \, \mu\text{M}). The tert-butyl group enhances metabolic stability but reduces CNS penetration.

Thioxodihydropyrimidine Analogs

5-(((3,5-Dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione , while structurally distinct, shares the pyrimidine core. It exhibits anticancer activity via topoisomerase II inhibition but lacks the piperazine component critical for cholinesterase interaction.

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